An In-depth Technical Guide to Afatinib-d4: Chemical Structure, Properties, and Analytical Applications
An In-depth Technical Guide to Afatinib-d4: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Afatinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor Afatinib. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Furthermore, it elucidates the mechanism of action of Afatinib by exploring its impact on key signaling pathways.
Core Chemical and Physical Properties
Afatinib-d4 is a stable, isotopically labeled version of Afatinib, designed for use in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise and accurate quantification of the parent drug in complex biological matrices.
Chemical Structure and Identification
| Property | Value |
| IUPAC Name | (2E)-N-[4-(3-Chloro-4-fluoroanilino)-7-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide[1] |
| Synonyms | (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl-2,2,5,5-d4)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, Afatinib D4, BIBW 2992-d4[2][3][4] |
| CAS Number | Not Available[2][5][6] |
| Molecular Formula | C₂₄H₂₁D₄ClFN₅O₃[2][5][6] |
| Molecular Weight | 490.0 g/mol [1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of Afatinib-d4 is presented below. These properties are crucial for its handling, storage, and application in analytical methods.
| Property | Value | Source |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol (MeOH) | [2] |
| Storage Temperature | 2-8°C | [2][5] |
| Purity (by HPLC) | ≥98% | [2] |
| XLogP3-AA | 3.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 8 | [1] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[3] Afatinib covalently binds to the kinase domains of these receptors, leading to the inhibition of autophosphorylation and the subsequent blockade of downstream signaling pathways.[7] This action is particularly effective in cancers driven by mutations in the ErbB family, such as non-small cell lung cancer (NSCLC).[7]
The primary signaling cascades affected by Afatinib are the PI3K/AKT and MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and differentiation. By inhibiting these pathways, Afatinib induces cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: Quantification of Afatinib in Human Plasma using LC-MS/MS
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Afatinib in human plasma, utilizing Afatinib-d4 as an internal standard (IS). This method is essential for therapeutic drug monitoring and pharmacokinetic studies.
Materials and Reagents
-
Afatinib reference standard
-
Afatinib-d4 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free)
-
Ultrapure water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Afatinib and Afatinib-d4 by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of Afatinib working standard solutions by serially diluting the Afatinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of Afatinib-d4 by diluting the Afatinib-d4 stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 100 µL of the Afatinib-d4 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu LC system or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Afatinib: m/z 486.2 → 371.1Afatinib-d4: m/z 490.2 → 371.1 |
Experimental Workflow Diagram
Conclusion
Afatinib-d4 is an indispensable tool for the accurate and precise quantification of Afatinib in biological matrices. Its well-defined chemical structure and properties, coupled with its role as a stable isotope-labeled internal standard, make it fundamental for pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of Afatinib's mechanism of action, particularly its inhibitory effects on the EGFR signaling pathway, is crucial for the ongoing development and optimization of targeted cancer therapies. The provided experimental protocol serves as a robust foundation for researchers and scientists working on the bioanalysis of this important therapeutic agent.
References
- 1. ClinPGx [clinpgx.org]
- 2. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
